molecular formula C19H13N3O5 B2771525 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide CAS No. 391866-84-5

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

Número de catálogo B2771525
Número CAS: 391866-84-5
Peso molecular: 363.329
Clave InChI: LBWNEAIKGSRMCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in the field of cancer research. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis. In

Mecanismo De Acción

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide binds to the hydrophobic pocket of MDM2, which is the site of interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 then induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has been shown to increase the expression of p53 target genes, such as p21 and Bax, which are involved in the regulation of cell growth and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is its specificity for the MDM2-p53 interaction, which allows for targeted inhibition of this pathway. Additionally, 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has been shown to have low toxicity in vivo. However, one limitation of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the combination of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide with other cancer treatments, such as chemotherapy and radiation therapy, could lead to improved outcomes for cancer patients. Finally, the study of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide in other diseases, such as neurodegenerative diseases, could lead to new therapeutic approaches for these conditions.

Métodos De Síntesis

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dimethylmaleic anhydride with 2-nitroaniline to form 2-(2-nitrophenyl)-3,3-dimethyl-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reduced to form 2-(2-aminophenyl)-3,3-dimethyl-2,3-dihydro-1H-isoindole-1,3-dione, which is subsequently reacted with 2-methyl-5-nitro-1,3-benzenedicarboxylic acid to form 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide.

Aplicaciones Científicas De Investigación

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has been extensively studied in the field of cancer research due to its ability to inhibit the MDM2-p53 interaction. This pathway is critical in the regulation of cell growth and apoptosis, and is often disrupted in cancer cells. By inhibiting this pathway, 2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Propiedades

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c1-21-16(24)13-7-6-10(8-14(13)17(21)25)20-15(23)9-22-18(26)11-4-2-3-5-12(11)19(22)27/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNEAIKGSRMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.